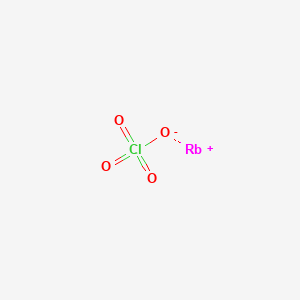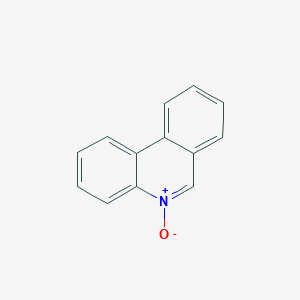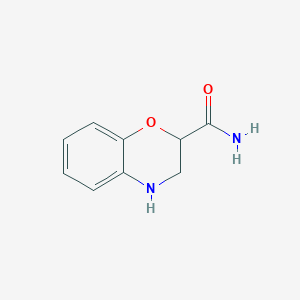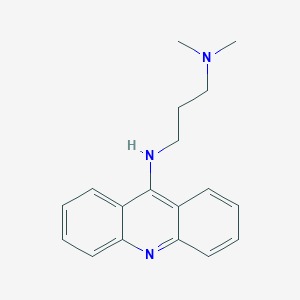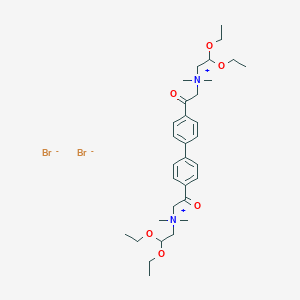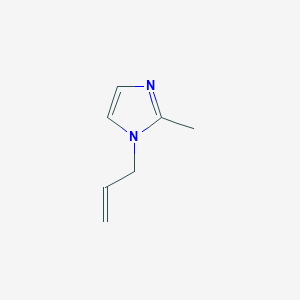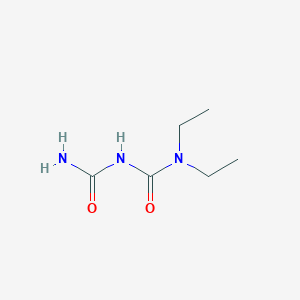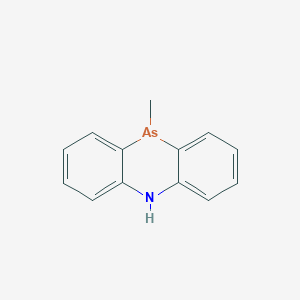
Gadolinium boride
Descripción general
Descripción
Gadolinium boride is a compound of gadolinium and boron. Gadolinium is a soft, bright, and a silvery metal . It is a malleable and ductile rare-earth element . This compound is available in the form of a powder .
Synthesis Analysis
The synthesis of this compound has been investigated in several studies. For instance, high-temperature electrochemical synthesis has been performed in KF-KCl melts with B2O3 and WO3 used as reactants at 1033K .
Physical And Chemical Properties Analysis
Gadolinium is a soft, bright, and a silvery metal. It is malleable and ductile. The metal does not react in the presence of oxygen but will get tarnished to a form of white oxide in the presence of moist air which protects it from getting further oxidized . Gadolinium reacts slowly with water and dissolves in acids .
Aplicaciones Científicas De Investigación
Nanotube Synthesis : Gadolinium hexaboride nanotubes have been synthesized through electrochemical methods in chloride-fluoride melts, highlighting potential applications in nanotechnology and material science (Bukatova & Kuznetsov, 2005).
Boron Source for Synthesis : Gadolinium borides (GdB4 and GdB6) have been synthesized using boron cage compounds as a boron source, indicating their role in advanced material synthesis (Itoh, Tsuzuki, Yogo, & Naka, 1987).
Thermochemical Treatment : Gadolinium compounds enhance boron diffusion in thermochemical treatment, suggesting their use in surface engineering and materials processing (Santaella, Cotinho, Correa, & Pillis, 2022).
MRI Contrast Agents : Gadolinium(III) complexes are used in MRI for increased contrast by relaxing nearby water molecules, showing their importance in medical imaging (Caravan, 2006).
Thin-film Material Formation : Gadolinium hexaboride thin films have been developed using chemical vapor deposition, relevant in electronics and optics (Kher, Tan, & Spencer, 1996).
Properties of Yttrium and Gadolinium Borides : Research on yttrium and gadolinium borides focuses on their formation and properties, applicable in materials science (Manelis, Meerson, Zhuravlev, Telyukova, Stepanova, & Gramm, 1966).
Structure in Gadolinium Borides : The gadolinium phase in YB50 structure-type compounds has been synthesized, relevant to magnetic materials research (Mori & Tanaka, 2001).
Emissive Properties in Electronics : Studies on yttrium and gadolinium borides explore their emissive properties, indicating applications in electronic devices (Kudintseva, Kuznetsova, Bondarenko, Selivanova, & Shlyuko, 1968).
Theranostic Applications : Gadolinium boride nanoparticles have been developed for fluorescence imaging and NIR-photothermal therapy, showing potential in cancer treatment (Chen, Jiang, Xiong, Yao, Fan, Chen, Jiang, Jin, & He, 2021).
Nuclear Safety : Gadolinium's role in corrosion-resistant steels for nuclear safety, particularly in neutron absorption, highlights its importance in nuclear technology (Degtyarev, Skorobogatykh, Mukhanov, & Nuraliev, 2022).
Water Oxidation Electrocatalyst : Gadolinium-doped cobalt boride has been used as an electrocatalyst for water oxidation, relevant in sustainable energy research (Haq, Mansour, Munir, & Haik, 2020).
Tumor Cell Targeting : Gadolinium(III) complexes selectively aggregate in tumor-cell nuclei, indicating applications in cancer therapy (Crossley, Aitken, Vogt, Harris, & Rendina, 2010).
Lipophilic Complexes in MRI : Lipophilic gadolinium(III) complexes form supramolecular aggregates used as MRI contrast agents, demonstrating biomedical applications (Accardo, Tesauro, Aloj, Pedone, & Morelli, 2009).
Gadolinium-Entrapped Liposome in Therapy : Gadolinium-entrapped liposome compounds have been evaluated for neutron capture therapy, offering potential in non-invasive cancer treatment (Dewi, Yanagie, Zhu, Demachi, Shinohara, Yokoyama, Sekino, Sakurai, Morishita, Iyomoto, Nagasaki, Horiguchi, Nagasaki, Nakajima, Ono, Kakimi, & Takahashi, 2013).
Dual Imaging Nanoparticle : Gadolinium oxide nanoparticles have been explored as dual imaging agents in MRI and CT, highlighting their diagnostic potential (Ahmad, Xu, Kim, Baeck, Chang, Bae, Chae, Park, Kim, & Lee, 2015).
Gadolinium Retention Research : Studies on gadolinium retention in human tissues from contrast agents used in MRI, emphasize the need for further research in medical safety (McDonald, Levine, Weinreb, Kanal, Davenport, Ellis, Jacobs, Lenkinski, Maravilla, Prince, Rowley, Tweedle, & Kressel, 2018).
NMR Contrast Agent : Gadolinium chloride has been studied as a contrast agent for nuclear magnetic resonance, essential in diagnostic imaging (Caillé, Lemanceau, & Bonnemain, 1983).
Calcium Phosphate-Based Nanoparticles : Gadolinium-based MRI contrast agents in calcium phosphate nanoparticles have been evaluated for neutron capture therapy, showing potential in cancer treatment (Dewi, Mi, Yanagie, Sakurai, Morishita, Yanagawa, Nakagawa, Shinohara, Matsukawa, Yokoyama, Cabral, Suzuki, Sakurai, Tanaka, Ono, Nishiyama, Kataoka, & Takahashi, 2016).
Crystal Chemistry of Borides : Research on the crystal chemistry of borides, including gadolinium borides, ties structures to material properties and elaborates on synthetic routes (Akopov, Yeung, & Kaner, 2017).
Lanthanides in MRI : Gadolinium(III) remains the dominant material for MRI contrast agents, with research exploring other lanthanides as alternatives (Bottrill, Kwok, & Long, 2006).
Safety and Hazards
When handling gadolinium boride, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation . Gadolinium-based contrast agents (GBCAs) have been associated with the retention of gadolinium in tissues, long after exposure, and the discovery of a GBCA-associated disease termed nephrogenic systemic fibrosis, found in patients with impaired renal function .
Mecanismo De Acción
Target of Action
Gadolinium boride is primarily used in the field of materials science and engineering Its primary “targets” are the physical and chemical environments in which it is used, such as in the creation of certain types of high-temperature resistant materials .
Mode of Action
The mode of action of this compound is primarily physical rather than biological. It is known for its high lattice stability . When heated, it remains stable up to 1280 K and decomposes below that temperature to liquid and Gd2B5 . This stability under high temperatures makes it valuable in various industrial applications .
Pharmacokinetics
Research on gadolinium-based contrast agents (gbcas) used in medical imaging has shown that free gadolinium ions can have toxic effects and a long excretion rate in the human body .
Result of Action
The primary result of this compound’s action is the creation of materials that can withstand high temperatures . Its high lattice stability allows it to maintain its structure under conditions that would cause other materials to fail .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and pressure . For example, it remains stable up to 1280 K and decomposes below that temperature to liquid and Gd2B5 . Understanding these environmental influences is crucial for effectively using this compound in industrial applications .
Análisis Bioquímico
Biochemical Properties
Gadolinium boride plays a significant role in biochemical reactions due to its unique electronic structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with metalloproteins, which are proteins that contain a metal ion cofactor. These interactions can alter the protein’s conformation and activity, leading to changes in biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to impact the calcium signaling pathway, which is crucial for various cellular functions, including muscle contraction, neurotransmitter release, and gene expression . Additionally, this compound can induce oxidative stress in cells, leading to changes in cellular metabolism and potentially causing cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound has been shown to inhibit certain enzymes, thereby affecting biochemical pathways and cellular processes . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may promote cell growth and proliferation, while higher doses can lead to toxicity and adverse effects . Studies have shown that high doses of this compound can cause oxidative stress, inflammation, and damage to various organs, including the liver and kidneys . It is essential to determine the appropriate dosage to minimize toxic effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect lipid and amino acid metabolism, as well as carbohydrate metabolism . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its localization within different cellular compartments . This compound’s distribution within tissues can also affect its accumulation and potential toxicity .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to colocalize with lysosomes, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
gadolinium(2+);2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B6.Gd/c1-2-5(1)3-4(5)6(1,2)3;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKPSYVUFHLGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12B3[B-]14B5[B-]23B45.[Gd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6Gd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-06-9 | |
| Record name | Gadolinium boride (GdB6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium hexaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



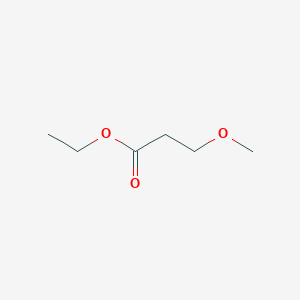
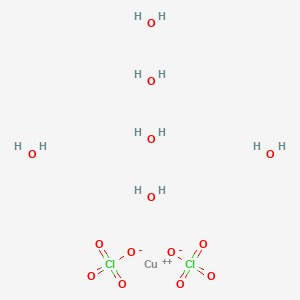

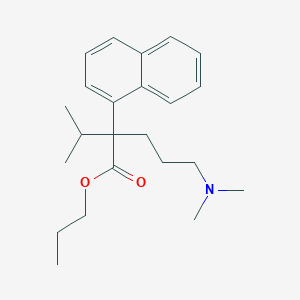
![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)
